An In-Depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS 885272-25-3)
An In-Depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS 885272-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a specialized organic compound featuring a core oxindole heterocyclic structure. The oxindole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this specific derivative, positioning it as a valuable intermediate for drug discovery and chemical synthesis. Its structure, combining the rigid oxindole core with a reactive carboxylic acid side chain, makes it a versatile building block for creating more complex molecules with therapeutic potential.
Physicochemical and Structural Properties
The fundamental properties of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid are summarized below. While extensive experimental data for this specific compound is not widely published, its characteristics can be inferred from available supplier data and comparison with structurally related analogues.
| Property | Value | Source |
| CAS Number | 885272-25-3 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |
| Molecular Weight | 221.21 g/mol | [1] |
| IUPAC Name | (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [3] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Melting Point | Data not available. For comparison, the related compound 5-Methoxyindole-3-acetic acid has a melting point of 145-151 °C. | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
Structural Identifiers:
Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
The synthesis of 3-substituted-2-oxindoles is a well-established area of organic chemistry. A highly efficient and modern approach for synthesizing the title compound involves the microwave-assisted decarboxylative condensation of a substituted isatin with malonic acid.[5] This method offers significant advantages over traditional heating, including drastically reduced reaction times and often higher yields.[5]
Proposed Synthetic Pathway
The reaction proceeds via an initial aldol-type condensation of 5-methoxyisatin with malonic acid, followed by a microwave-promoted decarboxylation to yield the final product.
Detailed Experimental Protocol
The following protocol is adapted from the general procedure for microwave-assisted synthesis of (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acids.[5]
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Reactant Preparation: In a 10 mL microwave reaction vessel, combine 5-methoxyisatin (1 equivalent) and malonic acid (2.2 equivalents).
-
Solvent Addition: Add a mixture of dioxane and triethylamine (1.5 equivalents). The solvent volume should be sufficient to ensure proper mixing and energy absorption from the microwave field.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-10 minutes at a temperature sufficient to promote the reaction (e.g., 100-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction vessel to room temperature. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.
This self-validating protocol relies on TLC for reaction monitoring and purification by recrystallization, which ensures the isolation of a high-purity final product.
Applications in Research and Drug Development
The primary value of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid lies in its utility as a chemical intermediate for the synthesis of more complex, biologically active molecules. The oxindole core is a key pharmacophore, and the acetic acid side chain provides a convenient handle for further chemical modifications.
Role as a Synthetic Intermediate
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or can be used in coupling reactions to append larger molecular fragments. This versatility makes it a key starting material for building libraries of compounds for high-throughput screening.
Application in Antiglaucoma Research
Recent studies have highlighted the potential of 2-oxindole derivatives as potent antiglaucoma agents.[5] Compounds based on the 5-methoxy-2-oxindole scaffold have demonstrated a pronounced ability to reduce intraocular pressure (IOP) in preclinical models.[5] The title compound serves as a direct precursor for synthesizing molecules that could be investigated for this therapeutic application. The synthesis of novel derivatives from this starting material could lead to the discovery of new drugs for glaucoma, a leading cause of irreversible blindness.[5]
Spectroscopic Analysis
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¹H NMR Spectroscopy (Expected Signals):
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Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm corresponding to the three protons on the benzene ring of the oxindole core.
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Methoxy Protons: A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to 3 hydrogens.
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Methylene Protons (-CH₂-): A set of signals (likely a multiplet or doublet of doublets) for the two protons of the acetic acid side chain adjacent to the chiral center at C3.
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Methine Proton (-CH-): A signal for the proton at the C3 position of the oxindole ring.
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Amide Proton (-NH-): A broad singlet corresponding to the N-H proton of the oxindole lactam.
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (> δ 10 ppm).
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
Carbonyl Carbons: Two signals in the downfield region (δ > 170 ppm) for the lactam carbonyl (C2) and the carboxylic acid carbonyl.
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Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Methylene and Methine Carbons: Signals in the aliphatic region (δ 30-50 ppm).
-
-
Mass Spectrometry:
-
The expected molecular ion peak [M+H]⁺ would be observed at m/z 222.07, corresponding to the protonated molecule (C₁₁H₁₂NO₄⁺).
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Safety and Handling
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| H332: Harmful if inhaled. | P261, P271, P304+P340, P312 | |
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: [1]
Handling Recommendations:
-
Engineering Controls: Use only in a chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
AA Blocks. 2-(5-Methoxy-1H-indol-3-yl)acetic acid. Available from: [Link]
-
2a biotech. 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. Available from: [Link]
-
Synthonix. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Available from: [Link]
-
Bioorganic & Medicinal Chemistry. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. Available from: [Link]
-
ResearchGate. Strategy of the synthesis of various (2-oxoindolin-3-yl)acetonitriles.... Available from: [Link]
-
Orion Cientific. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Available from: [Link]
-
MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Available from: [Link]
-
ResearchGate. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Available from: [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Available from: [Link]
-
PubChem. 5-Methoxyindoleacetic acid. Available from: [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]
-
Nature. Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles. Available from: [Link]
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Molecules. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Available from: [Link]
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MDPI. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Available from: [Link]
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American Elements. 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride. Available from: [Link]
-
ResearchGate. Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. Available from: [Link]
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SpectraBase. 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile - Optional[13C NMR]. Available from: [Link]
-
Chem-Impex. 5-Methoxyindole-3-acetic acid. Available from: [Link]
-
ResearchGate. (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Available from: [Link]
Sources
- 1. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid | 885272-25-3 [sigmaaldrich.com]
- 2. Synthonix, Inc > 885272-25-3 | 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid [synthonix.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
